rac4-Hydroxy-9-cis-retinoicAcid-d3
Description
Overview of the Retinoid Metabolic Network and Signaling Cascades
The retinoid metabolic network is a tightly regulated system responsible for the synthesis, transport, and catabolism of biologically active retinoids. omicsonline.orgcapes.gov.br It begins with the uptake of dietary vitamin A (retinol) and its conversion through a series of enzymatic steps to various active metabolites. A key pathway involves the oxidation of retinol (B82714) to retinaldehyde, which is then irreversibly oxidized to retinoic acid (RA). sigmaaldrich.com
Once synthesized, retinoic acids act as signaling molecules by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govnih.gov These receptors form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov This signaling cascade controls a multitude of cellular processes, including differentiation, proliferation, and apoptosis. omicsonline.org
Positioning of 4-Hydroxylated Retinoic Acids as Key Metabolites in Retinoid Homeostasis
The cellular concentrations of active retinoic acids are meticulously controlled, in part, through their catabolism into inactive or less active forms. A primary catabolic pathway is the hydroxylation of the retinoid molecule, a reaction catalyzed by cytochrome P450 enzymes, particularly the CYP26 family. nih.govprinceton.edu This process often occurs at the C4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid. nih.gov This metabolite can be further oxidized to 4-oxo-retinoic acid. nih.govresearchgate.net
Initially considered to be merely inactive breakdown products, there is growing evidence that these 4-hydroxylated and 4-oxo metabolites may retain some biological activity and could play a role in modulating retinoid signaling. nih.gov The formation of these metabolites is a critical component of retinoid homeostasis, ensuring that the potent effects of retinoic acid are appropriately regulated.
Elucidation of Deuterated Retinoids as Advanced Probes in Biochemical Research
In the precise and sensitive world of modern biochemical analysis, deuterated compounds have become indispensable tools. Deuterium (B1214612), a stable isotope of hydrogen, can be incorporated into a molecule to increase its mass without significantly altering its chemical properties. This "heavy" version of a compound can then be used as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comrsc.org
The use of a deuterated internal standard that is chemically identical to the analyte of interest allows for highly accurate and precise quantification. This is because the deuterated standard behaves almost identically to the non-deuterated compound during sample extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects. princeton.edu In retinoid research, deuterated forms of various retinoic acid isomers and their metabolites are crucial for accurately measuring their low endogenous concentrations in complex biological samples like plasma and tissues. nih.govnih.gov
Defining the Specific Research Rationale and Academic Importance of rac-4-Hydroxy-9-cis-retinoic Acid-d3
The specific compound, rac-4-Hydroxy-9-cis-retinoic Acid-d3, is a deuterated form of a metabolite of 9-cis-retinoic acid. medchemexpress.com Its primary importance in research lies in its application as an internal standard for the quantitative analysis of its non-deuterated counterpart, 4-hydroxy-9-cis-retinoic acid. The "rac" prefix indicates that it is a racemic mixture, containing both possible stereoisomers at the hydroxylated carbon. The "-d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms.
Structure
2D Structure
Properties
IUPAC Name |
9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for Rac4 Hydroxy 9 Cis Retinoic Acid D3
Chemical Synthesis Pathways to Access 4-Hydroxy-9-cis-retinoic Acid Precursors
The synthesis of 4-hydroxy-9-cis-retinoic acid logically commences with the construction of a functionalized cyclohexene ring, which serves as the foundational C9-C13 fragment of the retinoid structure. A common and effective starting material for this purpose is β-ionone. The synthetic strategy involves introducing an oxygen functionality at the C4 position of the ring and then elaborating the polyene side chain with the required 9-cis geometry.
A key intermediate in this pathway is 4-oxo-β-ionone. The oxidation of β-ionone to 4-oxo-β-ionone can be achieved through various methods. One documented approach involves reacting β-ionone with an oxidizing agent like sodium bromate in an acidic aqueous solution mixed with a hydrophilic organic solvent such as tetrahydrofuran or acetone patsnap.com. Another method employs dibromohydantoin as the oxidant in the presence of a base, which can produce the desired 4-oxo-β-ionone in high yield google.com.
Once 4-oxo-β-ionone is obtained, the next step is the reduction of the ketone at the C4 position to a hydroxyl group. A standard reduction using sodium borohydride (NaBH₄) would yield the racemic 4-hydroxy-β-ionone, which is the direct precursor for the racemic final product.
With the 4-hydroxy-β-ionone in hand, the subsequent challenge is the stereoselective construction of the C11 polyene side chain to establish the required 9-cis double bond. Classical methods like the Wittig reaction often result in mixtures of E/Z isomers, complicating purification. More controlled approaches, such as the Horner-Wadsworth-Emmons (HWE) reaction, are preferred. The HWE reaction, which utilizes a phosphonate-stabilized carbanion, can be tuned to favor the formation of the Z-alkene (cis) isomer, which is crucial for establishing the 9-cis geometry nih.govwikipedia.org. The synthesis would involve converting 4-hydroxy-β-ionone into a C15 aldehyde, followed by an HWE reaction with a suitable C5 phosphonate ester to build the full carbon skeleton of 4-hydroxy-9-cis-retinoic acid.
A plausible synthetic sequence is outlined below:
Oxidation: Conversion of β-ionone to 4-oxo-β-ionone.
Reduction: Reduction of the C4 ketone in 4-oxo-β-ionone to a hydroxyl group, yielding rac-4-hydroxy-β-ionone.
Chain Elongation (e.g., HWE): A two-step chain extension. First, an initial HWE reaction to form a C15 intermediate, which is then converted to an aldehyde.
Final Chain Elongation (e.g., HWE): A second HWE reaction with a phosphonate ester containing the carboxylic acid moiety (or a protected version) to yield the final carbon skeleton.
Hydrolysis: If the carboxylic acid is protected as an ester, a final hydrolysis step is required to yield rac-4-hydroxy-9-cis-retinoic acid.
Precision Deuterium (B1214612) Incorporation Techniques at Specific Molecular Positions (d3)
The "-d3" designation in rac-4-Hydroxy-9-cis-retinoic Acid-d3 signifies the presence of a trideuteromethyl (CD₃) group. Introducing this isotopic label requires a specific strategy that incorporates the deuterated methyl group at a precise molecular position. A highly effective method for achieving this involves introducing the label at an early stage of the synthesis to avoid harsh conditions on the sensitive polyene system.
A practical approach is to modify the initial starting material, β-ionone. The synthesis of 9-CD₃-9-cis-retinal has been reported starting from the deuteration of the methyl ketone of β-ionone nih.gov. This is achieved by an acid- or base-catalyzed hydrogen-deuterium exchange reaction on the acetyl group using a deuterium source like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) with a suitable catalyst. This converts the -COCH₃ group to a -COCD₃ group, thus incorporating the d3 label into the C13 position of the final retinoid structure.
Table 1: Comparison of Deuteromethylation Reagents
| Reagent | Type | Common Application |
|---|---|---|
| CD₃I (Iodotrimethyl-d3-methane) | Electrophilic | Sₙ2 alkylation of nucleophiles (e.g., enolates, amines, thiols). |
| (CD₃)₂SO₄ (Dimethyl-d6-sulfate) | Electrophilic | Powerful methylation agent for a wide range of nucleophiles. |
| CD₃MgI (Methyl-d3-magnesium iodide) | Nucleophilic | Grignard reagent for addition to carbonyls and other electrophiles. |
| CD₃OD (Methanol-d4) | Deuteron (B1233211)/Deuterium Source | Used in H/D exchange reactions and as a source for borrowing hydrogen catalysis. |
Once the labeled precursor, 13-CD₃-4-oxo-β-ionone, is synthesized, it can be carried through the synthetic sequence described in section 2.1. This ensures that the d3 label is stably incorporated into the final molecule.
Considerations for Racemic Mixture (rac) Formation and Potential Stereoselective Synthesis
The term "rac" indicates that the compound is a racemic mixture of the (4S) and (4R) enantiomers at the chiral center created by the hydroxyl group on the cyclohexene ring.
Formation of Racemic Mixture
Standard chemical synthesis typically leads to a racemic mixture when a new chiral center is formed from a prochiral precursor in the absence of a chiral influence. In the synthetic pathway starting from 4-oxo-β-ionone, the reduction of the C4 ketone using achiral reducing agents like sodium borohydride (NaBH₄) results in the formation of both enantiomers in equal amounts. The hydride can attack the planar carbonyl group from either face with equal probability, leading to the racemic alcohol.
Potential for Stereoselective Synthesis
Achieving a stereoselective synthesis to produce a single enantiomer of 4-hydroxy-9-cis-retinoic acid is a significant challenge but can be approached through several strategies:
Chiral Reducing Agents: The stereoselective reduction of the 4-oxo group in the β-ionone precursor can be attempted using chiral reducing agents. For example, CBS (Corey-Bakshi-Shibata) catalysts or chiral borane reagents are known to effect highly enantioselective reductions of ketones. The use of such reagents could produce either (4S)-hydroxy-β-ionone or (4R)-hydroxy-β-ionone with high enantiomeric excess.
Enzymatic Reactions: Nature provides a blueprint for stereoselectivity. The metabolism of all-trans-retinoic acid is stereoselectively hydroxylated by cytochrome P450 enzymes. CYP26A1, for instance, preferentially forms (4S)-4-hydroxy-retinoic acid. While using isolated enzymes in a synthetic route can be complex, it represents a potential chemoenzymatic strategy.
Resolution of Racemates: An alternative to asymmetric synthesis is the resolution of the racemic mixture. This can be done by derivatizing the racemic 4-hydroxy intermediate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers.
Table 2: Stereochemical Outcomes of 4-Hydroxylation Methods
| Method | Type | Stereochemical Outcome |
|---|---|---|
| Chemical Reduction (e.g., NaBH₄) | Chemical | Racemic (1:1 mixture of 4S and 4R) |
| CYP26A1 Hydroxylation | Enzymatic | Stereoselective (predominantly 4S) |
| CYP3A4 Hydroxylation | Enzymatic | Nearly Racemic |
| CYP3A5 Hydroxylation | Enzymatic | Stereoselective (predominantly 4R) |
| Asymmetric Chemical Reduction | Chemical (Chiral Catalyst) | Potentially Stereoselective (4S or 4R depending on catalyst) |
Advanced Synthetic Approaches for Structurally Complex Retinoid Isomers
The construction of the polyene chain of retinoids with precise control over the geometry of the double bonds is a central challenge in their synthesis. While the Horner-Wadsworth-Emmons reaction offers good control, modern organic synthesis provides more advanced and often more stereoselective methods for constructing complex olefins.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools in organic synthesis due to their mild conditions and high functional group tolerance nih.govjocpr.comnobelprize.org.
Suzuki Coupling: This involves the reaction of an organoboron compound with an organohalide. For retinoid synthesis, a vinylboronic acid (or ester) representing one part of the molecule can be coupled with a vinyl halide representing the other part, forming a C-C bond with retention of the double bond geometry.
Stille Coupling: This reaction couples an organotin compound with an organohalide. Stille couplings are particularly effective for creating complex polyenes and have been used to achieve stereocontrolled synthesis of retinoids, successfully overcoming the E/Z isomer mixture problem organic-chemistry.org.
Julia Olefination and its Variants: The Julia-Lythgoe olefination and its more modern one-pot variants, like the Julia-Kocienski olefination, are excellent methods for forming E-alkenes with high stereoselectivity organicreactions.orgwikipedia.orgchem-station.comorganic-chemistry.orgorganic-chemistry.org. This reaction involves the addition of a metalated sulfone to an aldehyde or ketone. While often E-selective, certain modifications can provide access to Z-isomers, making it a versatile tool for synthesizing various retinoid isomers.
These advanced methods offer significant advantages over older techniques by providing higher stereoselectivity and broader substrate scope, which is crucial when dealing with highly functionalized and sensitive molecules like retinoids.
Challenges and Innovations in the Synthesis of Deuterated Retinoid Analogs
The synthesis of complex, isotopically labeled molecules like rac-4-Hydroxy-9-cis-retinoic Acid-d3 is fraught with challenges, but ongoing innovation continues to provide solutions.
Key Challenges:
Instability of Retinoids: Retinoids are notoriously sensitive to light, acid, and oxidation nih.govacs.org. Their conjugated polyene system is susceptible to isomerization and degradation, which can lead to low yields and the formation of numerous byproducts that are difficult to separate. All synthetic steps must be carried out with protection from light and under inert atmospheres.
Stereochemical Control: Achieving high stereoselectivity for both the 9-cis double bond and, if desired, the C4-hydroxyl group is a major hurdle. As discussed, classical methods often yield isomeric mixtures, requiring tedious purification.
Isotopic Labeling: Introducing deuterium labels late in the synthesis can be difficult due to the molecule's sensitivity. Furthermore, ensuring high isotopic enrichment without scrambling the label requires carefully chosen reagents and reaction conditions.
Recent Innovations:
Advanced Catalysis: The development of highly active and selective palladium catalysts and new ligand systems has revolutionized the construction of polyenes through cross-coupling reactions researchgate.netmdpi.com. These methods allow for the convergent and stereospecific assembly of the retinoid skeleton under very mild conditions.
Chemoenzymatic Strategies: Combining chemical synthesis with enzymatic reactions offers a powerful approach to overcome stereochemical challenges. For example, a chemical synthesis could be used to create the racemic 4-hydroxy precursor, followed by an enzymatic resolution to separate the enantiomers.
Flow Chemistry: Performing sensitive reactions in continuous flow reactors can minimize the degradation of unstable intermediates and products. The precise control over reaction time, temperature, and mixing can lead to higher yields and purity compared to batch processing.
New Isotopic Labeling Methods: The field of isotopic labeling is constantly evolving. New reagents and catalytic methods for deuteration are being developed that offer greater efficiency, selectivity, and functional group tolerance, simplifying the synthesis of labeled compounds.
Biochemical Metabolism and in Vitro Biotransformation Pathways of Rac4 Hydroxy 9 Cis Retinoic Acid D3
Enzymatic Hydroxylation and Oxidation Processes Governing Retinoid Metabolic Fate
The metabolism of retinoids is predominantly characterized by oxidative reactions, with hydroxylation and subsequent oxidation being the principal pathways for their catabolism and clearance. These processes are critical in controlling the intracellular concentrations of biologically active retinoids, thereby modulating their signaling pathways. The introduction of a hydroxyl group, typically at the C4 position of the β-ionone ring, is a primary and often rate-limiting step in the metabolic cascade of retinoic acids. This initial hydroxylation is followed by further oxidation to form keto-derivatives, which can then undergo conjugation for excretion.
Identification and Characterization of Cytochrome P450 Enzymes (e.g., CYP26) and Other Biotransforming Systems Involved in 4-Hydroxylation
The 4-hydroxylation of retinoic acid isomers is primarily catalyzed by a specific family of cytochrome P450 (CYP) enzymes, namely the CYP26 family. While CYP26A1 and CYP26B1 are major players in the metabolism of all-trans-retinoic acid (atRA), CYP26C1 has been shown to be a more efficient catalyst for the metabolism of 9-cis-retinoic acid, converting it to 4-hydroxy-9-cis-retinoic acid and subsequently to 4-oxo-9-cis-retinoic acid wikipedia.org.
Beyond the CYP26 family, other human CYP isoforms are also involved in the metabolism of 9-cis-retinoic acid. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C8, CYP2C9, and CYP3A4 as being active in the 4-hydroxylation of 9-cis-retinoic acid nih.govnih.gov. The fetal isoform, CYP3A7, has also been shown to efficiently catalyze this reaction nih.govjensenlab.orgresearchgate.net. The involvement of multiple CYP enzymes suggests a complex and redundant system for the regulation of 9-cis-retinoic acid levels.
The metabolism of the enantiomers of 4-hydroxy-retinoic acid can be stereoselective. For all-trans-retinoic acid, CYP26A1 preferentially forms (4S)-hydroxy-retinoic acid nih.govnih.gov. This stereoselectivity is also observed in the subsequent metabolism, with (4S)-hydroxy-retinoic acid being cleared more rapidly by CYP26A1 than the (4R)-enantiomer nih.govnih.govresearchgate.net. While direct studies on the stereoselective metabolism of rac-4-hydroxy-9-cis-retinoic acid are not available, it is plausible that a similar stereopreference exists, influencing the metabolic fate of each enantiomer.
| Enzyme Family | Specific Isoform | Activity towards 9-cis-Retinoic Acid |
|---|---|---|
| CYP26 | CYP26C1 | High efficiency, preferred substrate over atRA wikipedia.org |
| CYP2C | CYP2C8 | Active in 4-hydroxylation nih.govnih.gov |
| CYP2C9 | Active in 4-hydroxylation nih.govnih.gov | |
| CYP2C19 | Some activity in 4-hydroxylation of 13-cis-RA, suggesting potential for 9-cis-RA nih.gov | |
| CYP3A | CYP3A4 | Active in 4-hydroxylation nih.gov |
| CYP3A7 (fetal) | Very active in 4-hydroxylation nih.govjensenlab.orgresearchgate.net |
Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Reaction Kinetics and Pathway Flux
The substitution of hydrogen with deuterium at a metabolic site can significantly alter the rate of enzymatic reactions, a phenomenon known as the kinetic deuterium isotope effect (KIE). This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. For CYP-mediated hydroxylation reactions, where C-H bond cleavage is often a rate-limiting step, a primary KIE is expected nih.govnih.gov.
In the case of rac-4-Hydroxy-9-cis-retinoic Acid-d3, the deuterium atoms are located on the methyl group at the C9 position. While the primary site of metabolism for this compound is further oxidation at the C4 position, the presence of deuterium could potentially influence metabolic pathways where the C9 position or its surrounding environment is involved. However, if the primary metabolic pathway does not involve cleavage of the C-D bond, a significant primary KIE would not be anticipated. The magnitude of the KIE can be complex and is dependent on the specific CYP isoform and the reaction mechanism acs.org. For instance, if a step other than C-H bond cleavage is fully rate-limiting, the isotope effect may be masked researchgate.net.
Elucidation of Downstream Metabolites and Conjugates Formed from rac-4-Hydroxy-9-cis-retinoic Acid-d3
Following the initial 4-hydroxylation, the metabolic cascade of 9-cis-retinoic acid continues with further oxidation and conjugation. The primary downstream metabolite of 4-hydroxy-9-cis-retinoic acid is 4-oxo-9-cis-retinoic acid wikipedia.org. This oxidation is also catalyzed by CYP enzymes, including members of the CYP26 family nih.govbioscientifica.com.
For elimination from the body, these oxidized metabolites can undergo Phase II conjugation reactions. Glucuronidation is a major conjugation pathway for retinoids. Urinary analysis of individuals treated with 9-cis-retinoic acid has identified 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxo-retinoyl-β-glucuronide as metabolites nih.gov. It is therefore highly probable that rac-4-Hydroxy-9-cis-retinoic Acid-d3, after being oxidized to its 4-oxo form, would also be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of its corresponding glucuronide conjugate for excretion.
| Metabolic Step | Resulting Compound | Enzymes Involved (Putative) |
|---|---|---|
| Oxidation | 4-oxo-9-cis-retinoic Acid-d3 | CYP26 family, other CYPs |
| Conjugation (of 4-oxo metabolite) | 4-oxo-9-cis-retinoyl-β-glucuronide-d3 | UDP-glucuronosyltransferases (UGTs) |
Subcellular Localization and Compartmentation of Retinoid Metabolizing Enzymes
The enzymes responsible for the metabolism of rac-4-Hydroxy-9-cis-retinoic Acid-d3 are primarily localized within the endoplasmic reticulum (ER) of the cell. Cytochrome P450 enzymes, including the CYP26, CYP2C, and CYP3A families, are membrane-bound proteins typically found in the ER wikipedia.orgproteinatlas.orgnih.govgenecards.orgwikipedia.orgwikipedia.orgplos.org. This subcellular localization is crucial for their function, as it places them in close proximity to their necessary redox partners, such as NADPH-cytochrome P450 reductase, which is also an ER-resident protein.
While the majority of CYP enzymes are located in the ER, some isoforms have also been detected in mitochondria nih.govwikipedia.org. However, the primary enzymes involved in retinoic acid metabolism, such as CYP26A1, are considered to be ER-localized nih.govwikipedia.orgproteinatlas.org. The localization of these enzymes within the ER facilitates the efficient processing of lipophilic compounds like retinoids, which can readily diffuse into the lipid bilayer of this organelle.
Molecular Interactions and Cellular Signaling Mechanisms of Rac4 Hydroxy 9 Cis Retinoic Acid D3
Analysis of Ligand-Receptor Interactions with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)
The biological actions of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, γ). nih.govtocris.com The parent compound, 9-cis-retinoic acid, is a notable pan-agonist, capable of binding with high affinity to both RARs and RXRs. medchemexpress.comnih.gov In contrast, all-trans-retinoic acid (atRA) is a high-affinity ligand for RARs but does not bind to RXRs. tocris.com
The introduction of a hydroxyl group at the 4-position of the cyclohexenyl ring, a primary step in retinoid catabolism, significantly modulates receptor interaction. mdpi.com This metabolic conversion is carried out by cytochrome P450 enzymes, particularly the CYP26 family. caymanchem.com While direct binding data for 4-hydroxy-9-cis-retinoic acid is limited, extensive studies on its isomer, all-trans-4-hydroxy-retinoic acid, provide critical insights. Research shows that all-trans-4-hydroxy-retinoic acid binds to all three RAR subtypes, but with a markedly lower affinity compared to its parent, atRA. caymanchem.com For instance, in a radioligand binding assay, the IC50 values (the concentration required to displace 50% of the radiolabeled ligand) for all-trans-4-hydroxy-retinoic acid were significantly higher, indicating weaker binding, than for atRA. caymanchem.com
Given that 4-hydroxylation is a conserved metabolic step, it is highly probable that 4-hydroxy-9-cis-retinoic acid also exhibits reduced binding affinity for RARs and RXRs compared to 9-cis-retinoic acid. The "rac-" designation indicates the compound is a racemic mixture of (4S) and (4R) enantiomers. The stereochemistry at this position can influence metabolism and activity, as enzymes show stereopreference, which would in turn affect the concentration and duration of the active ligand available to interact with receptors. nih.gov
| Compound | RARα | RARβ | RARγ | Reference |
|---|---|---|---|---|
| all-trans-Retinoic Acid | 14 | 14 | 14 | medchemexpress.com |
| all-trans-4-hydroxy-Retinoic Acid | 606 | 298 | 892 | caymanchem.com |
Investigations into the Transcriptional Regulation of Retinoid-Responsive Genes at the Cellular Level
Retinoid signaling classically involves the regulation of gene transcription. Upon binding a ligand, RAR/RXR heterodimers undergo a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. tocris.comyoutube.com This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby initiating or suppressing transcription. nih.govscirp.org
Metabolites such as 4-hydroxy-retinoic acid, despite having lower receptor affinity, are not biologically inert and retain the ability to regulate gene expression. researchgate.net Studies on all-trans-4-hydroxy-retinoic acid demonstrate that it can effectively transactivate RARs and induce the expression of reporter genes. caymanchem.com Interestingly, the efficacy of transcriptional activation does not always correlate directly with binding affinity, suggesting that other factors, such as receptor conformation upon binding or interactions with co-regulators, play a crucial role.
A key aspect of retinoid-responsive gene regulation is the homeostatic feedback loop. The enzymes responsible for catabolizing retinoic acid, namely the cytochrome P450 enzymes CYP26A1 and CYP26B1 that produce 4-hydroxy-retinoic acid, are themselves potent target genes for RAR-mediated induction. nih.gov The expression of the gene for RA 4-hydroxylase is rapidly induced by all-trans-RA through an RAR-dependent mechanism. nih.gov This creates a negative feedback system where high levels of retinoic acid trigger its own breakdown, tightly controlling intracellular retinoid concentrations. Therefore, 4-hydroxy-9-cis-retinoic acid is not merely a catabolite but a key component of this autoregulatory network.
Modulation of Cellular Differentiation and Proliferation Pathways in Model Systems
Retinoids are powerful regulators of cellular proliferation and differentiation, processes fundamental to development and tissue homeostasis. nih.gov The parent isomer, 9-cis-retinoic acid, has been shown to inhibit proliferation and induce differentiation in various cell types. nih.gov For example, in Caco-2 intestinal cells, cis-retinoic acids reduce proliferation by modulating the expression of cell cycle proteins, such as downregulating the mitogen-sensitive cyclin D1 while upregulating cyclin D3. nih.gov
The 4-hydroxy metabolite retains significant biological activity in these pathways. Studies using the human acute promyelocytic leukemia cell line NB4 have shown that all-trans-4-hydroxy-retinoic acid is a potent modulator of cell fate. It effectively inhibits cell growth, induces a cell cycle arrest in the G1 phase, and promotes granulocytic differentiation with a half-maximal effective concentration (EC50) of 79.8 nM. caymanchem.com This demonstrates that even after the initial catabolic hydroxylation, the resulting molecule is fully capable of activating the complex cellular machinery that halts proliferation and drives terminal differentiation. This activity is crucial for the therapeutic effects of retinoids in oncology. Given these findings, rac-4-hydroxy-9-cis-retinoic acid is expected to exert similar anti-proliferative and pro-differentiation effects in relevant biological systems.
Comparative Studies of Molecular Activity and Specificity among Retinoic Acid Isomers and Metabolites
The biological activity of a retinoid is determined by its specific isomeric structure and subsequent metabolic modifications. The hydroxylation at the C4 position is a critical metabolic step that generally reduces, but does not abolish, biological activity. mdpi.comcaymanchem.com As shown in Table 1, the binding affinity of all-trans-4-hydroxy-retinoic acid for RARs is substantially lower than that of its parent compound. However, its ability to activate transcription remains significant.
| Compound | RARα | RARβ | RARγ | Reference |
|---|---|---|---|---|
| all-trans-Retinoic Acid | 169 | 9 | 2 | caymanchem.com |
| all-trans-4-hydroxy-Retinoic Acid | 791 | 64 | 94 | caymanchem.com |
Advanced Analytical Methodologies and Quantitative Research Utilizing Rac4 Hydroxy 9 Cis Retinoic Acid D3
Development and Validation of High-Resolution Chromatographic Separation Techniques (e.g., LC, UPLC) for Retinoid Isomers
The separation of retinoid isomers, which often possess subtle stereochemical differences, is a significant analytical challenge. sciex.comnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques that have been extensively developed and validated for this purpose. nih.govnih.govumich.edu The choice of the stationary phase, mobile phase composition, and gradient elution is critical for achieving the necessary resolution. nih.govresearchgate.netbohrium.com
For instance, reversed-phase columns, such as C18 and amide-based columns, are frequently employed. nih.govnih.govthermofisher.com The use of specific mobile phase modifiers and solvent gradients can significantly enhance the separation of isomers like all-trans-retinoic acid, 9-cis-retinoic acid, and 13-cis-retinoic acid. nih.govnih.govsciex.com The development of these methods often involves meticulous optimization to resolve closely eluting peaks, which is essential for accurate quantification, especially when dealing with complex biological samples where matrix effects can be substantial. sciex.comsciex.com
Key Features of Chromatographic Methods for Retinoid Isomer Separation:
| Feature | Description |
| Column Technology | Utilization of advanced column chemistries, including C18, C8, and specialized amide or silica-based stationary phases, to exploit subtle differences in isomer polarity and shape. nih.govnih.govnih.gov |
| Mobile Phase Optimization | Fine-tuning of solvent mixtures (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, acetic acid) to maximize resolution between isomers. nih.govresearchgate.net |
| Gradient Elution | Programmed changes in mobile phase composition during the analytical run to effectively separate a wide range of retinoids with varying polarities in a single analysis. umich.edubohrium.com |
| UPLC/UHPLC Systems | Employment of ultra-high-pressure liquid chromatography for faster analysis times and improved peak resolution due to the use of smaller particle size columns. nih.govnih.gov |
Application of Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Precise Structural Characterization and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the analysis of retinoids due to its high sensitivity and specificity. springernature.comnih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances this capability by providing structural information and enabling highly selective quantification through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govthermofisher.comthermofisher.com
In a typical LC-MS/MS workflow, after chromatographic separation, the retinoid isomers are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govnih.gov The choice of ionization technique can significantly impact sensitivity and is often optimized for the specific retinoid and matrix. nih.govnih.gov The precursor ion corresponding to the retinoid of interest is then selected and fragmented, and the resulting product ions are detected. nih.gov This process provides a high degree of certainty in the identification and allows for quantification with minimal interference from the biological matrix. sciex.comnih.gov
Representative MS/MS Transitions for Retinoic Acid Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| all-trans-Retinoic Acid | 301.1 | 205.0 |
| 4,4-dimethyl-RA (Internal Standard) | 329.4 | 151.3 |
| atRA-d5 (Internal Standard) | 306.2 | 210.1 |
Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions. nih.govnih.gov
The use of a deuterated internal standard like rac-4-Hydroxy-9-cis-retinoic-d3 is critical in LC-MS/MS analysis. It co-elutes with the analyte of interest and experiences similar ionization and fragmentation, allowing for correction of any variations in sample preparation and instrument response, thereby ensuring highly accurate quantification. nih.govnih.gov
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of retinoids. nih.govhyphadiscovery.com While MS provides information on the mass-to-charge ratio and fragmentation patterns, NMR offers detailed insights into the connectivity of atoms and the three-dimensional arrangement of the molecule. hmdb.canih.gov
Techniques such as 1H NMR and 13C NMR provide a map of the proton and carbon skeletons of the molecule, respectively. chemicalbook.comresearchgate.net More advanced two-dimensional NMR experiments, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete chemical structure and stereochemistry of novel retinoid metabolites. hyphadiscovery.com For instance, the specific chemical shifts and coupling constants of the protons in the polyene chain can be used to determine the cis/trans configuration of the double bonds. hmdb.canih.gov
While NMR is a powerful tool for structural analysis, it is generally less sensitive than mass spectrometry and often requires larger amounts of purified material. hyphadiscovery.com Therefore, it is typically used for the definitive characterization of new metabolites or for validating the structure of synthesized standards.
Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Retinoid Metabolites in Research Samples
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the most accurate and precise quantification of analytes in complex matrices. uaeu.ac.ae This technique relies on the use of a stable isotope-labeled internal standard, such as rac-4-Hydroxy-9-cis-retinoic-d3, which is chemically identical to the analyte of interest but has a different mass. nih.govnih.gov
The fundamental principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample at the very beginning of the analytical procedure. nih.gov This "spiked" sample is then subjected to extraction, purification, and analysis by MS. Because the labeled standard and the endogenous analyte behave identically during all sample preparation steps, any losses of the analyte will be mirrored by proportional losses of the standard. uaeu.ac.ae
By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled standard in the mass spectrometer, an extremely accurate determination of the original concentration of the analyte in the sample can be made. nih.gov This method effectively compensates for matrix effects and variations in extraction efficiency, leading to highly reliable and reproducible results. nih.gov IDMS is considered a reference method for the absolute quantification of many small molecules, including retinoid metabolites.
Techniques for Studying Protein-Ligand Binding Kinetics and Thermodynamics
Understanding the interactions between retinoids and their binding proteins is crucial for elucidating their biological functions. Several biophysical techniques are employed to study the kinetics (on- and off-rates) and thermodynamics (binding affinity) of these interactions.
Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical technique for monitoring molecular interactions. nih.govfrontiersin.orgbiotechniques.com In a typical SPR experiment, a protein of interest, such as a retinoic acid receptor, is immobilized on a sensor chip. nih.gov A solution containing the retinoid ligand is then flowed over the chip surface. youtube.com The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. biotechniques.comyoutube.com By analyzing the shape of the binding and dissociation curves, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined. This provides a complete thermodynamic profile of the binding event.
These techniques are essential for characterizing the binding of rac-4-Hydroxy-9-cis-retinoic acid and other retinoids to their cognate receptors and transport proteins, providing fundamental insights into their mechanism of action. nih.gov
Applications of Rac4 Hydroxy 9 Cis Retinoic Acid D3 in Mechanistic Biochemistry and Biological Research
Elucidation of Retinoid Metabolic Flux and Turnover Rates in Experimental Systems
Stable isotope labeling, including the use of deuterated compounds like rac-4-Hydroxy-9-cis-retinoic-acid-d3, is a cornerstone for studying the dynamics of metabolic pathways. By introducing a labeled compound into a biological system, researchers can track its movement and transformation, providing a quantitative measure of metabolic flux—the rate at which metabolites are processed through a pathway. This approach, often referred to as stable isotope labeling in mammals (SILAM), allows for the determination of protein and organelle lifetimes by quantifying the incorporation of labeled amino acids over time. nih.gov
In the context of retinoids, introducing a deuterated analog enables the measurement of the turnover rate of the endogenous retinoid pool. nih.gov This is achieved by monitoring the rate of disappearance of the labeled standard and the appearance of its metabolites over time. Such studies are crucial for understanding how retinoid levels are maintained (homeostasis) and how they are altered in various physiological and pathological states. The data generated from these experiments can be used to construct and validate kinetic models of retinoid metabolism. nih.gov
Tracing Endogenous Retinoid Biosynthesis and Degradation Pathways Using Labeled Tracers
The biosynthesis and degradation of retinoic acid are tightly regulated processes involving a series of enzymatic reactions. nih.govnih.gov Retinol (B82714) is first oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid. nih.govnih.gov This active form is subsequently catabolized into more polar metabolites, such as 4-hydroxy-retinoic acid, to be eliminated from the body. nih.gov
The use of isotopically labeled tracers, such as rac-4-Hydroxy-9-cis-retinoic-acid-d3, is invaluable for delineating these complex pathways. nih.govnih.gov By administering the labeled compound, researchers can follow its metabolic fate, identifying the enzymes and intermediate metabolites involved in both the synthesis and breakdown of active retinoids. nih.govnih.govresearchgate.netgoogle.com For instance, studies have used labeled retinoids to investigate the conversion of all-trans-retinol to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid, shedding light on the generation of this specific isomer. nih.gov This tracing approach provides direct evidence for metabolic routes that might be difficult to ascertain using other methods.
Probing Enzyme Kinetics and Reaction Mechanisms through Deuterated Substrate Studies
Deuterated substrates are instrumental in elucidating the kinetics and mechanisms of enzyme-catalyzed reactions. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium. Observing a KIE can provide insights into the rate-limiting step of a reaction and the nature of the transition state.
In the study of retinoid metabolism, enzymes such as retinol dehydrogenases and retinaldehyde dehydrogenases play pivotal roles. nih.govnih.gov By using deuterated substrates like rac-4-Hydroxy-9-cis-retinoic-acid-d3, researchers can investigate the mechanisms of these enzymes. For example, the transfer of a deuteron (B1233211) during an oxidation-reduction reaction can be monitored to understand the stereochemistry and cofactor requirements of the enzyme. Furthermore, competitive inhibition studies using deuterated analogs can help to characterize the substrate specificity of enzymes involved in retinoid metabolism. researchgate.net
Development of Robust Quantitative Analytical Assays for Endogenous and Exogenous Retinoid Metabolites
Accurate quantification of retinoid metabolites is essential for understanding their physiological roles. However, the low endogenous concentrations and structural similarity of these compounds present significant analytical challenges. nih.gov The development of robust and sensitive analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is therefore critical. nih.govthermofisher.comnih.govthermofisher.comresearchgate.net
Deuterated retinoids, including rac-4-Hydroxy-9-cis-retinoic-acid-d3, are crucial in the development and validation of these quantitative assays. nih.govclearsynth.com They are used to create calibration curves and quality control samples, ensuring the accuracy and precision of the measurements. thermofisher.comthermofisher.comnih.gov The use of a labeled internal standard that is chemically identical to the analyte of interest but mass-shifted allows for precise quantification by correcting for variations in sample preparation and instrument response. clearsynth.commyadlm.org These methods enable the simultaneous measurement of multiple retinoid isomers and metabolites in various biological matrices, such as serum and tissues. nih.govnih.govcapes.gov.brnih.gov
Below is a table summarizing the performance of a typical LC-MS/MS assay for retinoid analysis:
| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) |
| all-trans-Retinoic Acid | 1 - 1000 | 0.2 | < 12.5% |
| 13-cis-Retinoic Acid | 1 - 1000 | 0.2 | < 12.5% |
| 9-cis-Retinoic Acid | 1 - 1000 | 0.2 | < 12.5% |
| 4-oxo-all-trans-Retinoic Acid | 1 - 1000 | 0.1 | < 12.5% |
| 4-oxo-13-cis-Retinoic Acid | 1 - 1000 | 0.1 | < 12.5% |
| Data compiled from representative studies. researchgate.net |
Utilization as an Internal Standard in Bioanalytical Method Development and Validation
In bioanalytical chemistry, an internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte. Deuterated compounds, such as rac-4-Hydroxy-9-cis-retinoic-acid-d3, are considered the gold standard for use as internal standards in mass spectrometry-based assays. nih.govclearsynth.commdpi.com
Because the deuterated standard co-elutes with the endogenous, non-labeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, it can effectively correct for sample loss during extraction and for matrix effects that can suppress or enhance the analyte signal. clearsynth.commyadlm.org This ensures high accuracy and precision in the quantification of retinoid metabolites. The use of stable isotope-labeled internal standards is a key component of the validation of bioanalytical methods according to regulatory guidelines. nih.gov
The following table outlines the key steps in a bioanalytical method using a deuterated internal standard:
| Step | Description |
| Sample Preparation | A known amount of the deuterated internal standard is added to the biological sample (e.g., serum, tissue homogenate). |
| Extraction | The retinoids, including the analyte and the internal standard, are extracted from the matrix, often using liquid-liquid extraction or solid-phase extraction. clinicaltrials.gov |
| Chromatographic Separation | The extracted retinoids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). thermofisher.comnih.govthermofisher.com |
| Mass Spectrometric Detection | The separated compounds are detected by a tandem mass spectrometer, which can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio. thermofisher.comnih.govthermofisher.com |
| Quantification | The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. |
Emerging Research Avenues and Unaddressed Questions Pertaining to Rac4 Hydroxy 9 Cis Retinoic Acid D3
Discovery of Novel Enzymes and Regulatory Elements in Retinoid Hydroxylation Pathways
The metabolic pathways of retinoids, including the hydroxylation of 9-cis-retinoic acid to form 4-hydroxy-9-cis-retinoic acid, are complex and not yet fully elucidated. While it is known that cytochrome P450 (CYP) enzymes play a role in the irreversible conversion of retinal to retinoic acid and its subsequent catabolism, the specific enzymes responsible for the 4-hydroxylation of 9-cis-retinoic acid are still an active area of investigation. oup.comnih.gov
Research has implicated several CYP isozymes in the metabolism of all-trans-retinoic acid, including the formation of 4-hydroxy-all-trans-retinoic acid. nih.gov For instance, purified human P450IIC8 has been shown to metabolize both retinol (B82714) and all-trans-retinoic acid to their corresponding 4-hydroxy-retinoids. nih.gov Additionally, studies with rabbit cytochrome P-450 isozymes have demonstrated their activity towards all-trans-retinoic acid. nih.gov It is plausible that similar enzymes are involved in the hydroxylation of 9-cis-retinoic acid.
The regulation of these hydroxylation pathways is also a key area of interest. Retinoic acid itself can influence the expression of enzymes involved in its own metabolism. For example, retinoic acid can activate the RXR/SXR-mediated pathway, which in turn regulates the transcription of genes encoding xenobiotic-metabolizing enzymes like CYP3A4. oup.com This suggests a feedback mechanism where the levels of retinoic acid can control its own degradation.
Further research is needed to identify the specific enzymes that catalyze the 4-hydroxylation of 9-cis-retinoic acid and to understand the regulatory elements that control their expression and activity. The use of deuterated probes like rac-4-Hydroxy-9-cis-retinoic Acid-d3 will be invaluable in these studies.
Investigating the Biological Reversibility and Interconversion of 4-Hydroxylated Retinoids
The conversion of retinol to retinaldehyde is a reversible process, catalyzed by enzymes such as retinol dehydrogenase (RDH) and alcohol dehydrogenase (ADH). nih.govnih.gov However, the subsequent oxidation of retinaldehyde to retinoic acid is considered irreversible. nih.govresearchgate.net The final step in the catabolism of retinoic acid involves its conversion to hydroxylated derivatives like 4-hydroxy-retinoic acid. nih.gov
A crucial and yet unanswered question is whether the 4-hydroxylation of retinoic acid is a reversible process. Understanding if 4-hydroxy-9-cis-retinoic acid can be converted back to 9-cis-retinoic acid is essential for a complete picture of retinoid homeostasis. If this conversion is possible, it would represent a previously unknown mechanism for regulating the intracellular concentration of active retinoids.
Investigating this potential reversibility requires sophisticated experimental approaches. The use of isotopically labeled compounds, such as rac-4-Hydroxy-9-cis-retinoic Acid-d3, is critical for tracing the metabolic fate of the hydroxylated form and determining if it can be de-hydroxylated back to its precursor. Such studies would involve incubating cells or tissue preparations with the deuterated compound and analyzing the resulting metabolites using sensitive techniques like mass spectrometry.
High-Throughput Screening Approaches for Modulators of Retinoid Metabolism and Signaling
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological process. ox.ac.ukyoutube.com In the context of retinoid research, HTS can be employed to discover novel small molecules that either inhibit or enhance the enzymes involved in retinoid metabolism and signaling. stanford.edunih.govnih.gov
HTS assays can be designed to measure various aspects of retinoid biology. For instance, a screen could be developed to identify compounds that inhibit the enzymes responsible for the 4-hydroxylation of 9-cis-retinoic acid, thereby increasing the intracellular levels of this active retinoid. Conversely, a screen could search for compounds that enhance the activity of these enzymes.
The development of fluorescent retinoid analogues has provided valuable tools for HTS applications. acs.orgnih.gov These probes can be used to develop in vitro binding assays to quantify the interaction of potential modulators with retinoid-binding proteins or metabolizing enzymes. acs.orgnih.gov Furthermore, live-cell imaging assays using these fluorescent probes can provide insights into the cellular uptake and localization of retinoids and how these processes are affected by test compounds. nih.gov
The identification of modulators of retinoid metabolism through HTS could lead to the development of new therapeutic strategies for a variety of conditions where retinoid signaling is dysregulated.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for System-Level Understanding
To gain a comprehensive understanding of the roles of rac-4-Hydroxy-9-cis-retinoic Acid-d3 and other retinoids, it is essential to move beyond studying individual molecules and pathways and adopt a systems-level approach. Omics technologies, such as metabolomics and proteomics, provide the tools to achieve this. nih.gov
Metabolomics allows for the simultaneous measurement of hundreds or thousands of metabolites in a biological sample. By applying metabolomics to cells or tissues treated with rac-4-Hydroxy-9-cis-retinoic Acid-d3, researchers can obtain a global snapshot of the metabolic changes induced by this compound. This can help to identify not only the direct downstream metabolites of 4-hydroxy-9-cis-retinoic acid but also its effects on other metabolic pathways.
Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to rac-4-Hydroxy-9-cis-retinoic Acid-d3. nih.gov This can reveal the protein targets of this retinoid and the signaling pathways it modulates. For example, a recent study used proteomics to analyze the effects of long-term topical application of retinol and all-trans-retinoic acid on the skin, revealing new insights into their mechanisms of action. nih.gov
By integrating data from metabolomics, proteomics, and other omics disciplines like transcriptomics, a more complete and interconnected picture of retinoid biology can be constructed. This systems-level understanding is crucial for predicting the biological effects of retinoids and for designing more effective therapeutic interventions.
Conceptual Frameworks for Leveraging Deuterated Retinoid Probes in Future Mechanistic Studies
The use of deuterated compounds, such as rac-4-Hydroxy-9-cis-retinoic Acid-d3, offers significant advantages for mechanistic studies of retinoid metabolism and action. fit.edufit.edu The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to distinguish the exogenous, labeled compound from its endogenous, unlabeled counterpart. This is particularly important for studying metabolic pathways and determining the fate of a specific molecule in a complex biological system.
Future mechanistic studies can leverage deuterated retinoid probes in several ways:
Metabolic Fate and Flux Analysis: By administering a deuterated retinoid and tracking its conversion to various metabolites over time, researchers can quantitatively map the metabolic pathways and determine the rates of different enzymatic reactions. This information is essential for understanding how retinoid homeostasis is maintained and how it is perturbed in disease states.
Enzyme Identification and Characterization: Deuterated substrates can be used to identify and characterize the enzymes responsible for specific metabolic transformations. For example, by incubating a cell lysate with a deuterated retinoid and then identifying the deuterated products, it may be possible to isolate the enzyme that catalyzed the reaction.
Receptor Binding and Activation: While not a direct application of the deuterium label itself, the synthesis of deuterated retinoids often goes hand-in-hand with the development of other molecular probes, such as fluorescently tagged or photoaffinity-labeled retinoids. acs.orgnih.govnih.gov These probes are invaluable for studying the interactions between retinoids and their nuclear receptors, as well as other binding proteins. acs.orgnih.gov
In Vivo Imaging: In some cases, deuterated compounds can be used in conjunction with advanced imaging techniques, such as mass spectrometry imaging, to visualize the distribution of a compound and its metabolites within tissues.
The development and application of a diverse toolkit of molecular probes, including deuterated compounds, will be instrumental in addressing the remaining unanswered questions in retinoid biology. acs.orgnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
